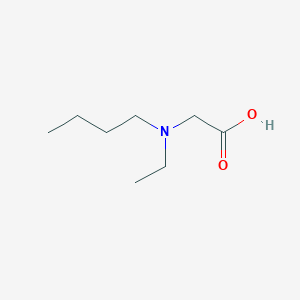

ethyl N-butylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-[butyl(ethyl)amino]acetic acid |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-9(4-2)7-8(10)11/h3-7H2,1-2H3,(H,10,11) |

InChI Key |

ZJEVNQOJBQGPGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC)CC(=O)O |

Origin of Product |

United States |

Reactivity and Derivatization Pathways of Ethyl N Butylglycine

Fundamental Chemical Reactions of N-Substituted Glycine (B1666218) Esters

N-substituted glycine esters participate in several fundamental organic reactions, enabling their incorporation into more complex molecular structures.

Esterification Reactions

While ethyl N-butylglycine is itself an ester, the ester functional group can undergo typical reactions such as hydrolysis, transesterification, and formation from the corresponding acid. Esterification reactions, generally involving the formation of an ester linkage, are fundamental in organic chemistry. For N-substituted glycine derivatives, the carboxylic acid can be esterified with various alcohols under acidic or coupling conditions to form the desired esters. Steglich esterification, using reagents like N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), is a common method for synthesizing esters from carboxylic acids and alcohols researchgate.net. The synthesis of N-substituted glycine derivatives themselves can involve the reaction of amines with α-halo esters, which is a type of alkylation leading to the formation of the N-C bond and the ester acs.org.

Cross-Coupling Reactions of N-Aryl Glycine Esters

Cross-coupling reactions are powerful tools for forming carbon-carbon or carbon-heteroatom bonds. While this compound features an N-alkyl substituent, a significant body of research focuses on the cross-coupling of N-aryl glycine esters. These reactions typically involve a metal catalyst, such as copper or palladium, to couple the N-aryl glycine ester with various partners.

Copper-catalyzed dehydrogenative cross-coupling (DCC) reactions have been developed for N-arylglycine esters with compounds like phenols or 1,3,5-trimethoxybenzene (B48636) to synthesize α-aryl α-amino acid esters. These reactions often utilize oxidants like di-tert-butyl peroxide (DTBP) and proceed with high regioselectivity at the ortho position of the phenol (B47542) acs.orgnih.gov. Another copper-catalyzed CDC reaction involves N-aryl glycine esters with imides or amides, providing a facile route to α-substituted α-amino acid esters thieme-connect.com. This method can proceed under mild conditions using a copper salt catalyst and air as the terminal oxidant thieme-connect.com. Enantioselective cross-coupling reactions of N-aryl glycine esters with terminal alkynes have also been achieved using copper catalysis and molecular oxygen as the oxidant, offering an environmentally friendly approach to synthesize optically active non-natural α-amino acids nih.gov. Copper/air-mediated oxidative coupling reactions of imidazoheterocycles with N-aryl glycine esters have also been reported, providing access to molecules with potential biological activity rsc.org. Palladium-catalyzed oxidative free radical carbonylative transformations of aromatic C-H bonds have been developed using alkyl carbazates as the ester source researchgate.net.

These cross-coupling methodologies, primarily demonstrated for N-aryl glycine esters, highlight the potential for functionalization at the α-carbon and the versatility of this class of compounds in forming new chemical bonds.

Functional Group Transformations

This compound contains an ester group, a tertiary amine, and an α-carbon with acidic protons. Each of these functional groups can undergo specific transformations.

The ester group can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification with another alcohol to exchange the ethyl group for a different alkyl or aryl group organic-synthesis.com. The tertiary amine nitrogen can be involved in reactions such as alkylation to form quaternary ammonium (B1175870) salts or acylation to form amides, although the latter would open the glycine backbone if the acylation occurs at the nitrogen. The acidic protons at the α-carbon, situated between the nitrogen and the carbonyl group, can be abstracted by a strong base to form a resonance-stabilized enolate or a related nucleophilic species beilstein-journals.orgnih.gov. This nucleophilic character at the α-carbon allows for alkylation, acylation, and condensation reactions, enabling the introduction of new substituents at this position beilstein-journals.orgnih.gov. For instance, the alkylation of a glycine enolate equivalent, such as a benzophenone-derived imine of tert-butyl glycine, with an electrophile can lead to the formation of substituted glycines beilstein-journals.orgnih.gov.

The N-butyl group itself is relatively stable but can potentially undergo reactions such as oxidation under harsh conditions. The C-H bonds on the butyl group could also be targets for functionalization under specific catalytic systems, although this is less common than reactions at the α-carbon or the ester group.

Role as a Synthon in Organic Synthesis

This compound, like other N-substituted glycine esters, serves as a valuable synthon in organic synthesis acs.org. A synthon is an idealized fragment of a molecule, typically a reactive species (either real or hypothetical), that is used in retrosynthetic analysis to guide the design of a synthesis ajrconline.orgegyankosh.ac.in. The synthetic equivalent is the actual reagent used in the laboratory that corresponds to the synthon ajrconline.orgegyankosh.ac.in.

This compound can function as a synthon with different disconnections. For example, disconnection of the C-C bond adjacent to the ester carbonyl and the α-carbon suggests a synthon equivalent to a carbanion at the α-carbon, which can be generated by deprotonation beilstein-journals.orgnih.gov. This nucleophilic synthon can then react with various electrophiles, such as alkyl halides, aldehydes, or ketones, to form new C-C bonds and construct more complex molecules beilstein-journals.orgnih.gov.

Alternatively, disconnection of the C-N bond can lead to synthons corresponding to a primary amine and a fragment containing the ester and the α-carbon. However, given the tertiary nature of the nitrogen in this compound, disconnections involving the nitrogen typically involve its role in reactions rather than as a leaving group in the traditional sense.

N-substituted glycine esters are particularly important as building blocks in the synthesis of peptoids (N-substituted polyglycines) nih.govresearchgate.net. Peptoids are peptidomimetics that offer enhanced stability compared to peptides due to their modified backbone nih.govresearchgate.net. The synthesis of peptoids often involves the coupling of N-substituted glycine monomers, which can be prepared from N-substituted glycine esters nih.gov5z.com. The versatility of the N-substituent allows for the introduction of diverse side chains, leading to peptoids with varied properties nih.govresearchgate.net. For instance, N-butylglycine has been used in the synthesis of poly(N-butylglycine), a hydrophobic polypeptoid mdpi.comresearchgate.net.

N-substituted glycine esters can also be used in multicomponent reactions, which are powerful strategies for rapidly assembling complex molecules from three or more starting materials in a single step uni-halle.de. Their reactivity at the α-carbon and the presence of the amine and ester functionalities make them suitable components in such reactions, contributing to molecular diversity uni-halle.de.

The use of N-substituted glycine esters as synthons allows for the convergent and efficient synthesis of a wide range of organic compounds, including pharmaceuticals and materials egyankosh.ac.in.

Polymerization of N Butylglycine Derivatives Polypeptoid Synthesis

Ring-Opening Polymerization (ROP) of N-Substituted N-Carboxyanhydrides (NNCA)

The ROP of NNCAs is a versatile technique for producing a wide range of polypeptoids. rsc.org The process involves the opening of the cyclic NNCA monomer and its sequential addition to a growing polymer chain. The choice of initiator or catalyst is crucial as it dictates the polymerization mechanism and the characteristics of the final polymer, such as its molecular weight, dispersity, and topology (linear or cyclic). encyclopedia.pubillinois.edu

The monomer required for the synthesis of poly(N-butylglycine), N-butyl N-carboxyanhydride (Bu-NCA), is typically synthesized from the corresponding N-substituted amino acid, N-butylglycine. A widely employed method for this conversion is the Fuchs-Farthing method, which utilizes phosgene (B1210022) or its safer liquid equivalent, triphosgene (B27547). mdpi.comnih.gov

The synthesis involves the reaction of N-butylglycine with triphosgene in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF). The reaction proceeds via the formation of a chloroformyl derivative, which then undergoes intramolecular cyclization to yield the Bu-NCA monomer and hydrogen chloride (HCl) as a byproduct. nih.govwikipedia.org The HCl generated can be removed by a nitrogen purge or by using an HCl scavenger to prevent acid-catalyzed decomposition of the NCA monomer. chemrxiv.org Purification of the resulting Bu-NCA is critical for achieving a controlled polymerization and is often accomplished through recrystallization from a suitable solvent system, typically a mixture of hexane (B92381) and ethyl acetate. tandfonline.com

The polymerization of Bu-NCA can be initiated by various nucleophilic or basic compounds, leading to different polymerization mechanisms and resulting polymer architectures. The selection of the initiating system is key to controlling the polymer's final properties.

Primary amines are common nucleophilic initiators for the ROP of NCAs, including Bu-NCA. illinois.edu The polymerization proceeds via the "normal amine mechanism" (NAM), where the amine attacks the C5 carbonyl group of the NCA ring. mpg.de This ring-opening step is followed by the loss of carbon dioxide and the formation of a new amine-terminated chain, which can then attack subsequent monomer molecules. researchgate.net

This method allows for the synthesis of linear polypeptoids where the initiator fragment is incorporated at the N-terminus of the polymer chain. researchgate.net The molecular weight of the resulting poly(N-butylglycine) can be controlled by adjusting the initial monomer-to-initiator ([M]/[I]) ratio. researchgate.net However, traditional primary amine-initiated polymerizations can be slow and may be complicated by side reactions, such as those proceeding through an "activated monomer mechanism" (AMM), especially in the presence of strong bases. mpg.denih.gov These side reactions can lead to a loss of control and broader molecular weight distributions. nih.gov

| Initiator | [M]/[I] Ratio | Polymer (PNBG) Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |

| Benzylamine (B48309) | 50 | 7.1 | <1.3 | researchgate.net |

| Benzylamine | 100 | 14.2 | <1.3 | researchgate.net |

| Norbornene methylamine | - | - | - | mdpi.com |

Note: PNBG stands for Poly(N-butylglycine). Mn is the number-average molecular weight. PDI is the Polydispersity Index.

N-Heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for the ROP of NNCAs. acs.orgnih.gov When NHCs are used to initiate the polymerization of Bu-NCA, the reaction proceeds through a zwitterionic mechanism. acs.org The NHC attacks the C5 carbonyl of the Bu-NCA monomer, forming a zwitterionic intermediate. acs.org This intermediate then propagates by adding further monomer units.

A key feature of NHC-mediated polymerization, particularly in low dielectric solvents like THF or toluene (B28343), is the formation of cyclic polymers. acs.orgnih.gov The propagating intermediate maintains a cyclic structure due to the close proximity of the two oppositely charged chain ends via Coulombic interaction. acs.org This "quasi-living" nature suppresses side reactions and allows for excellent control over molecular weight and narrow molecular weight distributions. nih.gov In higher dielectric solvents, the charged ends dissociate, leading to a less controlled polymerization similar to conventional anionic polymerizations. nih.gov The structure of the NHC and the solvent polarity significantly influence the polymerization rate and control. acs.org

| NHC Initiator | Solvent | Polymer (c-PNBG) Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |

| 1,3-Di-tert-butylimidazol-2-ylidene | THF | - | <1.2 | acs.org |

| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | THF | - | <1.2 | acs.org |

| 1,3,4,5-Tetramethylimidazol-2-ylidene | THF | - | <1.2 | acs.org |

Note: c-PNBG stands for cyclic Poly(N-butylglycine).

Amidines, such as 1,8-diazabicycloundec-7-ene (DBU), can also initiate the zwitterionic ring-opening polymerization (ZROP) of Bu-NCA. acs.org Similar to NHCs, DBU acts as a nucleophilic initiator, attacking the Bu-NCA monomer to form a zwitterionic species that propagates the polymerization. osti.govacs.org This method has been shown to produce poly(N-butylglycine)s with well-controlled molecular weights ranging from 3.5 to 32.4 kg/mol and very narrow polydispersity indices (PDI) between 1.02 and 1.12. acs.org

The polymerization exhibits characteristics of a controlled process, demonstrated by a linear increase in polymer molecular weight with monomer conversion. acs.org Kinetic studies have shown the reaction to be first-order with respect to both the monomer and the DBU concentration. acs.org Analysis of the resulting polymers suggests a cyclic architecture, similar to that observed with NHC-mediated polymerizations. acs.org

| [M]/[I] Ratio (Bu-NCA/DBU) | Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |

| 25 | 3.5 | 1.05 | acs.org |

| 50 | 6.8 | 1.02 | acs.org |

| 100 | 14.1 | 1.04 | acs.org |

| 150 | 22.3 | 1.08 | acs.org |

| 200 | 32.4 | 1.12 | acs.org |

A different approach to the controlled ROP of Bu-NCA involves the use of an alcohol as an initiator in combination with a guanidine (B92328) base as a promoter. acs.orglsu.edu In this system, 1,1,3,3-tetramethylguanidine (B143053) (TMG) is used to activate an alcohol initiator, such as benzyl (B1604629) alcohol, by forming a hydrogen-bonded complex. acs.org This complexation increases the nucleophilicity of the alcohol, enabling it to efficiently initiate the ring-opening of the Bu-NCA monomer. acs.org

This method produces linear poly(N-butylglycine) with the alcohol residue incorporated as the α-chain end. The polymerization is well-controlled, yielding polymers with predictable molecular weights (from 2.9 to 20.5 kg/mol ) and narrow PDIs (1.04–1.08). acs.org The reaction shows living characteristics, as evidenced by the linear evolution of molecular weight with conversion and successful chain extension experiments. acs.org The effectiveness of the initiation is dependent on the structure of the alcohol; primary alcohols are generally more efficient than sterically hindered secondary or tertiary alcohols. acs.org

| Alcohol Initiator | Promoter | Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |

| Benzyl alcohol | TMG | 2.9–20.5 | 1.04–1.08 | acs.org |

| Methanol (B129727) | TMG | Moderate Control | - | acs.org |

| Ethanol (B145695) | TMG | Good Control | - | acs.org |

| Isopropyl alcohol | TMG | Poor Initiation | - | acs.org |

| tert-Butyl alcohol | TMG | Poor Initiation | - | acs.org |

Polymerization Initiators and Catalysts

Acid-Promoted Polymerization of N-Phenoxycarbonyl N-Substituted Glycines

The polymerization of N-phenoxycarbonyl N-substituted glycines (NNPCs) presents a promising route to functional polypeptoids, valued for its high tolerance to nucleophilic impurities. acs.orgfigshare.comacs.org Research has demonstrated the well-controlled, acid-promoted polymerization of N-butyl glycine (B1666218) N-phenoxycarbonyl (NBG-NPC). acs.orgfigshare.com Acetic acid is an effective catalyst in this process, enabling the synthesis of polypeptoids with designable molecular weights and low dispersities (Đ < 1.11). acs.orgfigshare.comacs.org

The polymerization of NBG-NPC is successfully carried out using acetic acid as a promoter. acs.orgacs.org The acid serves to bridge the gap between the polymerization rates of different N-substituted glycine NPCs, which facilitates the production of statistical copolypeptoids with excellent control. acs.org While other acids like benzoic acid can also promote polymerization, those with moderate acidity are found to be essential for success. researchgate.netnih.gov Conversely, strong acids such as trifluoroacetic acid or other types like phosphoric acid and phenol (B47542) are not suitable promoters for this reaction. acs.orgnih.gov

A typical polymerization procedure involves dissolving the NBG-NPC monomer in a solvent like N,N-dimethylacetamide (DMAc), followed by the addition of an initiator, such as benzylamine, and the acid promoter. acs.org The reaction mixture is then heated to proceed with polymerization. acs.org This method has proven effective for creating both homopolymers and copolymers, such as thermoresponsive poly(sarcosine-r-N-butyl glycine)s [P(Sar-r-NBG)s]. acs.orgacs.org

| Monomer | Solvent | Initiator | Promoter | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| NEG-NPC | DMAc | Benzylamine | Acetic Acid | 70 °C | 24 h | 64% | acs.org |

Kinetic and Mechanistic Investigations of Bu-NCA Polymerization

The ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs), such as N-butyl N-carboxyanhydride (Bu-NCA), is a primary method for synthesizing polypeptoids. Understanding the kinetics and mechanism is crucial for controlling the polymer's molecular weight and structure. Various initiator systems have been explored, with kinetic outcomes being highly dependent on the reaction conditions. acs.orgnih.gov

Rate-Determining Steps

In the amine-initiated ROP of N-carboxyanhydrides (NCAs), the mechanism involves several steps, including carbonyl addition, ring-opening, and decarboxylation. nih.gov The rate-determining step has been a subject of debate and can vary depending on the monomer, initiator, and polymerization conditions. nih.gov For the acid-promoted polymerization of N-phenoxycarbonyl N-substituted glycines (NNPCs), the formation of the corresponding N-substituted N-carboxyanhydrides (NNCAs) is identified as the rate-determining step. acs.org The addition of a carboxylic acid can facilitate the ROP of the NNCA intermediate through both the carbonyl addition and decarboxylation steps. acs.org In cooperative covalent polymerization of NCAs, molecular interactions between the growing polymer chain and the monomer can catalyze the ring-opening reaction in a manner analogous to Michaelis-Menten kinetics. acs.org

Side Reaction Mechanisms (e.g., 1,4-dialkylpiperazine-2,5-dione (DAP) formation)

Side reactions can significantly impact the control over NNPC and NNCA polymerization, often leading to a broader molecular weight distribution and limiting the final molecular weight. acs.orgfigshare.com A major side reaction is the formation of 1,4-dialkylpiperazine-2,5-dione (DAP). acs.orgfigshare.com This occurs through a backbiting mechanism where oligomers attack the polymer chain, leading to cyclization and the formation of the stable six-membered DAP ring. acs.orgfigshare.com For poly(N-butylglycine), this would result in 1,4-dibutylpiperazine-2,5-dione. In high dielectric solvents, other side reactions such as transamidation can also compete with chain propagation, especially in conventional anionic polymerizations. acs.orgnih.gov The presence of impurities like water can also lead to side reactions; for instance, in NNTA polymerization, hydrogen sulfide (B99878) can evolve and react with the monomer to form cyclic oligopeptoids. researchgate.net

Influence of Solvent Polarity on Polymerization Control

Solvent polarity plays a critical role in controlling the polymerization of Bu-NCA. acs.orgnih.gov In low dielectric solvents like THF or toluene, the propagating intermediates of N-heterocyclic carbene (NHC)-mediated polymerization maintain a cyclic structure where the two chain ends are in close contact via Coulombic interaction. acs.orgnih.gov This architecture significantly suppresses side reactions because the basicity and nucleophilicity of the negatively charged chain ends are reduced, resulting in a quasi-living polymerization. acs.orgnih.gov

In contrast, high dielectric solvents cause the charged chain ends of the zwitterionic species to fully dissociate. acs.orgnih.gov This leads to a conventional anionic polymerization pathway where side reactions become more competitive with chain propagation, diminishing control over the polymer's molecular weight. acs.orgnih.gov Similarly, achieving controlled polymerization of N-substituted glycine N-thiocarboxyanhydrides (NNTAs) is challenging in amide polar solvents like DMAc and DMF, though the addition of acetic acid as a promoter has been shown to overcome this issue. acs.orgnih.gov

| Solvent Type | Propagating Intermediate State | Side Reaction Level | Polymerization Control | Reference |

|---|---|---|---|---|

| Low Dielectric (e.g., THF, Toluene) | Cyclic zwitterion with close chain ends | Significantly suppressed | Quasi-living behavior | acs.orgnih.gov |

| High Dielectric | Fully dissociated charged ends | Competitive with propagation | Significantly diminished | acs.orgnih.gov |

Role of Initiator Concentration

The concentration of the initiator is a key parameter for controlling polymerization and mitigating side reactions. In the acid-promoted polymerization of sarcosine (B1681465) NPC, a severe side reaction can be inhibited by maintaining a low initiator concentration. acs.orgfigshare.com However, a very low initiator concentration can also be problematic. For instance, in NNTA polymerization, when the monomer-to-initiator feed ratio is high (e.g., above 200), the initiator concentration becomes too low to effectively compete with trace amounts of impurities like moisture, which can hinder the polymerization process. researchgate.net Therefore, optimizing the initiator concentration is essential for achieving controlled polymerization with minimal side products.

Ring-Opening Polymerization (ROP) of N-Substituted N-Thiocarboxyanhydrides (NNTA)

The ring-opening polymerization of N-substituted glycine N-thiocarboxyanhydrides (NNTAs) is an advantageous method for preparing functional polypeptoids. acs.orgnih.gov NNTA monomers, including N-butylglycine NTA (NBG-NTA), are generally more stable than their N-carboxyanhydride (NCA) counterparts, particularly in the presence of nucleophilic impurities and water. researchgate.netresearchgate.net This stability facilitates easier handling and purification. chinesechemsoc.org

The polymerization of NBG-NTA can be initiated by various primary amines and rare earth borohydrides, yielding poly(N-butylglycine) with predictable molecular weights and narrow dispersities. researchgate.netfigshare.com The process can be conducted under mild conditions and even in open vessels, making it a convenient synthetic route. chinesechemsoc.org

A significant challenge has been achieving controlled NNTA polymerization in polar amide solvents. acs.orgresearchgate.net However, recent work has shown that adding a moderate acid, such as acetic acid, as a promoter enables controlled polymerization in solvents like DMAc, DMF, and N-methyl pyrrolidone (NMP). acs.orgnih.gov A kinetic investigation revealed that acetic acid not only accelerates the polymerization but also suppresses the decomposition of NNTAs catalyzed by hydrogen sulfide (H₂S), a potential byproduct. nih.gov This promotion has been successfully applied to the polymerization of N-butyl glycine NTA, allowing for the synthesis of well-defined polypeptoids. acs.orgnih.gov For example, the hydrophilic drug vancomycin (B549263) has been grafted with poly(N-butyl glycine) in DMAc using this method. acs.orgnih.gov

| Monomer | Key Advantage | Initiators | Solvent Challenge | Solution | Reference |

|---|---|---|---|---|---|

| NBG-NTA | Higher stability to impurities and water vs. NCA | Primary amines, Rare earth borohydrides | Lack of control in polar amide solvents (DMAc, DMF) | Use of acetic acid as a promoter | acs.orgnih.govchinesechemsoc.orgfigshare.com |

Kinetic and Mechanistic Investigations of NBG-NTA Polymerization

Architectural Control in Polypeptoid Synthesis

Cyclic polypeptoids can be synthesized via zwitterionic ring-opening polymerization (ZROP) of N-butyl N-carboxyanhydride (Bu-NCA). acs.orgnih.gov This method often employs N-heterocyclic carbenes (NHCs) or bicyclic amidines like 1,8-diazabicycloundec-7-ene (DBU) as initiators. acs.orgacs.org The polymerization proceeds through propagating intermediates that maintain a cyclic architecture due to close contact between the two chain ends via Coulombic interaction, especially in low dielectric solvents like THF or toluene. acs.orgnih.gov This process minimizes side reactions and allows for the synthesis of cyclic poly(N-butylglycine)s (PNBGs) with controlled molecular weights (ranging from 3.5 to 32.4 kg mol⁻¹) and narrow polydispersity indices (PDI ≈ 1.02–1.12). acs.orgacs.org

Linear poly(N-butylglycine)s can be produced through several controlled polymerization methods. One approach involves converting the cyclic zwitterionic propagating species, formed during NHC-mediated polymerization, into linear polymers by "end-capping" with an electrophile such as acetyl chloride. acs.orgnih.gov

Alternatively, linear PNBGs can be synthesized directly using alcohol initiators, such as benzyl alcohol, in the presence of an organocatalyst like 1,1,3,3-tetramethylguanidine (TMG). lsu.edu This system promotes a living polymerization of Bu-NCA, yielding well-defined linear polymers with controlled molecular weights (from 2.9 to 20.5 kg mol⁻¹) and low PDIs (1.04–1.08). lsu.edu The molecular weight is controlled by the initial monomer-to-initiator ratio. lsu.edu

| Architecture | Monomer | Initiator/Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Cyclic | Bu-NCA | N-Heterocyclic Carbene (NHC) or DBU | Zwitterionic ring-opening polymerization; controlled MW and low PDI. | acs.orgacs.org |

| Linear | Bu-NCA | Benzyl Alcohol / TMG | Living polymerization; controlled MW by [M]/[I] ratio. | lsu.edu |

| Linear | Bu-NCA | NHC followed by Acetyl Chloride | End-capping of cyclic propagating species. | acs.orgnih.gov |

Bottlebrush copolymers are complex macromolecules consisting of a polymer backbone with densely grafted polymeric side chains. wpmucdn.com Bottlebrush copolypeptoids can be synthesized using a "grafting-to" approach on a cyclic polypeptoid backbone. acs.orgosti.gov First, a random copolypeptoid, such as cyclic poly[(N-propargylglycine)-r-(N-butylglycine)], is synthesized via DBU-mediated copolymerization of Bu-NCA and N-propargyl N-carboxyanhydride (Pg-NCA). acs.orgosti.gov The resulting cyclic backbone contains propargyl side chains that serve as handles for subsequent grafting reactions. researchgate.net Azido-terminated polymers, like poly(ethylene glycol) (PEG), can then be "clicked" onto the backbone to produce well-defined cyclic bottlebrush copolymers. acs.orgosti.gov

Computational Studies on N Substituted Glycine Derivatives

Quantum Chemical Characterization

Quantum chemical methods are fundamental in validating the molecular structures and determining the electronic parameters of N-substituted glycines like N-butylglycine.

Density Functional Theory (DFT) is a widely used computational method to optimize the molecular geometry and evaluate the quantum chemical parameters of N-substituted glycine (B1666218) derivatives. nih.govacs.org All quantum mechanical simulations are often completed using DFT with a hybrid function like B3LYP. nih.gov For N-butylglycine and its analogues, calculations are typically performed with the Gaussian09 program, utilizing the 6-31g(d) basis set in a water phase for atoms such as C, H, N, and O. nih.gov The geometry of these amino acid derivatives is optimized to find the minimum energy conformation, which is essential for validating the proposed structures. nih.govacs.org

These DFT calculations also yield crucial quantum chemical parameters that describe the molecule's reactivity and electronic nature. researchgate.netresearchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, electronegativity (χ), and chemical hardness (η) are determined. scielo.org.mx For instance, studies on a series of N-substituted glycines have calculated these values to understand their chemical behavior. nih.govresearchgate.net

Table 1: Quantum Chemical Parameters for N-butylglycine (Calculated via DFT) (This table is representative of data found in computational studies of N-substituted glycine derivatives.)

| Parameter | Value | Unit |

| EHOMO | -6.5 | eV |

| ELUMO | -0.8 | eV |

| Energy Gap (ΔE) | 5.7 | eV |

| Electronegativity (χ) | 3.65 | eV |

| Chemical Hardness (η) | 2.85 | eV |

Note: The values are illustrative and based on typical findings in the literature for N-alkyl glycine derivatives. researchgate.netscielo.org.mx

A key application of DFT calculations is the prediction of vibrational spectra, which can then be compared with experimental Fourier-transform infrared (FT-IR) spectra to validate the structure. nih.govdiva-portal.org Frequency calculations are applied to the optimized geometries to generate theoretical IR spectra. nih.gov For N-substituted glycines, including N-butylglycine, studies have shown a good agreement between the experimental data and the theoretical data obtained from DFT calculations. nih.gov

This comparison is crucial for confirming the synthesis and structure of the intended compound. nih.govacs.org For example, the characteristic C=O stretching vibration in the carboxylic acid group is observed experimentally and can be accurately predicted by DFT. nih.govvscht.cz The position of this band in the experimental spectrum, typically around 1700-1760 cm⁻¹, confirms the formation of the glycine derivative in its acidic form rather than as a zwitterion. nih.gov Discrepancies between experimental and theoretical spectra, such as peak broadening in the experimental data, can often be attributed to intermolecular interactions like hydrogen bonding in the solid state. researchgate.net The process often involves applying a scaling factor to the calculated frequencies to improve the match with experimental values. diva-portal.orgnih.gov

Table 2: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for N-Alkyl Glycine Derivatives

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (DFT) Frequency (cm⁻¹) |

| O-H Stretch | ~3400-3600 (broad) | ~3770 |

| C-H Stretch | ~3050-3180 | ~3030 |

| C=O Stretch | ~1760 | ~1710 |

| C-O Stretch | ~1355 | ~1360 |

| C-N Stretch | ~1210 | ~1215 |

Note: Frequencies are approximate and based on data reported for N-butylglycine and similar N-substituted glycine derivatives. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling is indispensable for understanding complex reaction mechanisms, such as those occurring during the polymerization of N-substituted glycine derivatives.

The synthesis of polypeptoids, which are polymers of N-substituted glycines, is often achieved through the ring-opening polymerization (ROP) of N-substituted glycine N-carboxyanhydrides (NNCAs). nih.gov While this method is effective, it can be hampered by side reactions that inhibit polymer growth. acs.org Computational modeling, particularly using DFT, provides critical mechanistic insights into these undesirable pathways. nih.govresearchgate.net

One such study investigated the polymerization of N-alkyl substituted NNCAs and used DFT calculations to determine that the carbonyl addition step is the rate-determining step. nih.gov The model also revealed that steric hindrance from the N-substituent (such as a butyl group) is a major factor influencing the reactivity. nih.govfrontiersin.org

Furthermore, computational studies have been used to identify and understand specific side reactions. For example, during the polymerization of N-substituted glycine N-thiocarboxyanhydrides (NNTAs), a more stable monomer, the hydrolysis of the byproduct carbonyl sulfide (B99878) (COS) can generate hydrogen sulfide. acs.orgresearchgate.net This hydrogen sulfide can then react with the monomer to produce unwanted cyclic oligopeptoids, inhibiting the polymerization. acs.org DFT calculations were used to confirm the reaction mechanism, providing a basis for developing strategies to suppress this side reaction, such as bubbling the solution with an inert gas. acs.orgresearchgate.net

Conformational Analysis of Oligomeric Structures

Understanding the three-dimensional structure of oligomers of N-substituted glycines is crucial for their application as biomimetic scaffolds. thieme-connect.com Computational analysis is a primary tool for exploring the conformational preferences of these molecules. acs.org

Oligomers of N-substituted glycines, known as peptoids, can adopt stable, well-defined helical structures. stanford.edunih.gov The presence of bulky N-alkyl side chains, such as n-butyl or the isomeric sec-butyl group, promotes the formation of helices that feature repeating cis-amide bonds. acs.orgstanford.edu This contrasts with peptides, which typically adopt trans-amide bonds.

Molecular mechanics and quantum mechanics calculations have been instrumental in predicting and understanding these structures. nih.gov For example, calculations indicated that the presence of chiral N-substituents has a dramatic impact on the available backbone conformations, strongly favoring a helical structure similar to the polyproline type I helix. nih.gov X-ray crystallography of a pentamer of N-(1-cyclohexylethyl)glycine confirmed this prediction, revealing a helix with cis-amide bonds. stanford.edu This structure is considered representative of the solution conformations for oligomers with other chiral aliphatic side chains, such as N-sec-butylglycine. stanford.edu These computational and experimental studies provide detailed structural information that is vital for designing novel, stably folded molecules. stanford.edunih.gov

Table 3: Typical Helical Parameters for N-Alkyl Glycine Oligomers (Based on crystal structure data of a related peptoid pentamer) stanford.edu

| Parameter | Value | Description |

| Handedness | Left-handed | For (R)-chiral side chains |

| Amide Bond Conformation | cis | Along the polymer backbone |

| Periodicity | ~3.0 | Residues per turn |

| Pitch | ~6.7 Å | Helical rise per turn |

Applications As Precursors for Advanced Polymeric Materials Polypeptoids

Design and Synthesis of Functional Polypeptoids

The synthesis of functional polypeptoids incorporating N-butylglycine is primarily achieved through the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NCAs) or their more stable thio-analogues, N-thiocarboxyanhydrides (NTAs). rsc.orgnih.gov A novel monomer, N-butylglycine N-thiocarboxyanhydride (NBG-NTA), has been successfully synthesized and characterized, proving to be a valuable precursor for these polymers. mdpi.comlookchem.com

The polymerization can be initiated by various compounds, including primary amines like benzylamine (B48309) or cysteamine (B1669678), and even rare earth borohydrides [RE(BH₄)₃(THF)₃], to produce both hydrophobic poly-N-butylglycine (PNBG) and copolymers with high molecular weights and controlled distributions. rsc.orgmdpi.comlookchem.com A common strategy involves the copolymerization of NBG-NTA with a hydrophilic monomer, such as sarcosine (B1681465) NTA (Sar-NTA), to create random copolymers like poly(sarcosine-r-N-butylglycine) [P(Sar-r-NBG)]. rsc.orgencyclopedia.pubnih.gov The molecular weights and compositions of these copolymers can be precisely controlled by the feed molar ratios of the monomers and the initiator. rsc.org

Furthermore, the synthesis can be extended to create more complex architectures, such as diblock and triblock copolypeptoids. encyclopedia.pubacs.orgfigshare.com For example, UV-sensitive block copolymers like poly(sarcosine-r-butylglycine)-b-PNB [P(Sar-r-NBG)-b-PNB] have been fabricated, demonstrating the versatility of N-butylglycine in designing multi-functional materials. mdpi.comacs.org

Stimulus-Responsive Polypeptoids

The incorporation of the N-butyl side chain from N-butylglycine is a key strategy for imparting stimulus-responsive properties to polypeptoids, particularly temperature and pH sensitivity.

Copolymers of N-butylglycine and a hydrophilic monomer like sarcosine, such as P(Sar-r-NBG)s, are well-documented as thermoresponsive polymers. acs.org These materials exhibit a lower critical solution temperature (LCST) in aqueous solutions, meaning they undergo a reversible phase transition from soluble to insoluble upon heating above a specific temperature. rsc.orgencyclopedia.pubnih.gov This transition is driven by the temperature-dependent hydration state of the polymer chains.

A significant advantage of P(Sar-r-NBG) systems is that their phase transition temperature, known as the cloud point temperature (Tcp), is highly tunable. Researchers have demonstrated that the Tcp can be precisely adjusted across a broad and physiologically relevant range, for instance, between 27°C and 71°C, or 37°C and 82°C. rsc.orgencyclopedia.pubnih.govacs.org This tunability is primarily achieved by controlling the copolymer composition. acs.orgfigshare.comresearchgate.net Additionally, the Tcp can be influenced to a lesser extent by the polymer's molecular weight, its concentration in solution, and the presence of additives like salts. encyclopedia.pubnih.gov

The thermal response of P(Sar-r-NBG)s is directly linked to their composition. The hydrophobic N-butylglycine units and the hydrophilic sarcosine units have opposing effects on the polymer's solubility. Increasing the molar fraction of the hydrophilic sarcosine in the copolymer leads to a linear increase in the cloud point temperature. encyclopedia.pubnih.govacs.org This relationship underscores the critical role of the hydrophobic effect, mediated by the N-butylglycine residues, in driving the thermal phase transition. encyclopedia.pubacs.org By carefully adjusting the ratio of sarcosine to N-butylglycine monomers during synthesis, materials with a predetermined thermal response can be engineered.

The table below illustrates the relationship between the copolymer composition and the resulting cloud point temperature (Tcp) for a series of P(Sar-r-NBG) polymers.

Data compiled from multiple research findings to show the trend. nih.govacs.org

While N-butylglycine itself does not confer pH-responsiveness, it is a crucial component in block copolymers designed to respond to pH changes. mdpi.comnih.gov This is often achieved by synthesizing diblock polypeptoids where one block is thermoresponsive, such as P(Sar-r-NBG), and the other block can be chemically altered by an external trigger to become pH-sensitive. nih.gov

For instance, researchers have created diblock copolymers like P(Sar-r-NBG)-b-PNB, where the PNB (poly-N-nitrobenzylglycine) block is lipophilic. encyclopedia.pubnih.gov Upon exposure to UV light, the nitrobenzyl ester side groups are cleaved, converting the PNB block into a hydrophilic polyiminodiacetic acid block. nih.govacs.orgnih.gov This new block contains carboxylic acid groups, making the entire copolymer sensitive to changes in the ambient pH. nih.govmdpi.com Similarly, other polypeptoids have been functionalized with groups like cysteamine or folic acid to create systems that undergo morphological transformations, such as from vesicles to nanofibers, in response to pH shifts. mdpi.com

Temperature-Responsive Polypeptoids (e.g., P(Sar-r-NBG)s)

Hierarchical Self-Assembly of Polypeptoids

The amphiphilicity and responsive nature of polypeptoids containing N-butylglycine drive their self-assembly into complex, hierarchical nanostructures. nih.govnih.gov Block copolymers, such as the previously mentioned P(Sar-r-NBG)-b-PNB, self-assemble in aqueous solutions to form micelles. encyclopedia.pubnih.gov In these structures, the hydrophobic blocks (like PNB) typically form the core, while the more hydrophilic, thermoresponsive P(Sar-r-NBG) blocks form the corona. encyclopedia.pubnih.gov

A particularly interesting finding is that the morphology of these self-assembled structures is not static. Researchers have observed that under certain conditions, such as increasing polymer concentration or through thermal annealing, these initial spherical nanoparticles can transform into extended linear aggregates several millimeters in length. encyclopedia.pubnih.govacs.orgfigshare.com This ability to form higher-order structures is influenced by the crystallization of the hydrophobic polypeptoid blocks. mdpi.comlsu.edu The specific architecture of the N-substituent (e.g., linear vs. branched) can dictate the crystalline packing and ultimately the final hierarchical morphology, leading to diverse structures such as nanosheets, nanoribbons, and even microflower-like formations. mdpi.comlsu.edu

Polypeptoids in Nanostructured Materials

Polypeptoids, which are polymers of N-substituted glycines, serve as versatile building blocks for the creation of sophisticated nanostructured materials. The incorporation of monomers derived from precursors like ethyl N-butylglycine allows for precise tuning of the polymer's properties, leading to materials with responsive behaviors and specific functionalities. Copolymers containing N-butylglycine are particularly valuable for their thermoresponsive characteristics.

A notable application is the development of "smart" coatings and nanoparticles that respond to changes in temperature. For instance, random copolymers such as poly(N-methylglycine)-ran-poly(N-butylglycine) (PNMG-r-PNBG) and poly[(N-ethylglycine)-ran-(N-butyl glycine)] (P(NEG-r-NBG)) exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition in aqueous solutions upon heating or cooling. nih.govacs.org This property is harnessed to create dynamic nanostructures.

In one study, thermoresponsive P(NEG₃₂-r-NBG₁₇) copolypeptoid brushes were chemically attached to a silicon substrate that was patterned with 10-undecenyltrichlorosilane (B98294) (UTS). nih.govencyclopedia.pub The resulting nanopatterned polymer brushes were analyzed using in situ atomic force microscopy (AFM) while submerged in water. Researchers observed that as the temperature increased, the polymer nanostructures would shrink and collapse. acs.org Conversely, upon cooling, the polymer chains would re-extend, forming taller patterns. acs.orgnih.gov This reversible change in morphology, driven by the phase transition of the polypeptoid, can alter the surface's hydrophobicity, which is a key feature for developing smart coatings for sensors and other surface-based technologies. acs.org

Another significant use of these polypeptoids is in the functionalization of nanoparticles. Superparamagnetic iron oxide nanoparticles (SPIONs) have been modified with a thermoresponsive brush of PNMG-r-PNBG. nih.govencyclopedia.pub These functionalized nanoparticles were created through a controlled surface-initiated polymerization of the corresponding N-substituted N-carboxyanhydrides (NCAs). nih.govresearchgate.net The resulting SPIONs are stable, biocompatible, and highly functional, making them suitable for applications such as magnetic resonance imaging and magnetic molecular extraction. nih.govresearchgate.net The aggregation temperature of these nanoparticle-polymer systems can be precisely controlled by adjusting the molar ratio of the hydrophilic N-methylglycine to the more hydrophobic N-butylglycine monomer. nih.govresearchgate.net For example, increasing the percentage of N-methylglycine from 61% to 73% in a poly(N-methylglycine)-poly(N-butylglycine) system raised the aggregation temperature from 33°C to 58°C. nih.gov

Furthermore, block copolypeptoids containing a thermoresponsive P(Sar-r-NBG) block (where Sar is sarcosine, or N-methylglycine) and a UV-responsive block have been synthesized. nih.govresearchgate.net These materials can self-assemble into micelles in water and offer dual-stimuli responsiveness, expanding their utility in advanced nanostructured systems. nih.govresearchgate.net

Grafted and Brush Polymers derived from Polypeptoids

This compound is an essential precursor for synthesizing polypeptoids that are used to construct complex polymer architectures like grafted and brush polymers. These structures, where polymer side chains are tethered to a linear backbone, exhibit unique properties due to their high grafting density and constrained chain conformations.

Polymer Brushes via "Grafting-To"

One common method to create polymer brushes is the "grafting-to" approach, where pre-synthesized polymer chains are attached to a surface or substrate. Polypeptoids containing N-butylglycine are well-suited for this technique. For example, the random copolymer poly[(N-ethylglycine)₃₂-ran-(N-butyl glycine)₁₇] can be synthesized via the ring-opening polymerization (ROP) of N-ethyl N-carboxyanhydride and N-butyl N-carboxyanhydride, initiated with a functional molecule like 4-aminothiophenol. mdpi.com The resulting polymer, bearing a terminal thiol group, is then "clicked" onto a substrate, such as UTS-patterned nanoparticles, via a thiol-ene reaction to form dense polymer brushes. nih.govmdpi.com This method allows for the creation of surfaces with tunable thermoresponsive properties, as demonstrated by AFM studies showing reversible swelling and collapsing of the brushes with temperature changes. acs.org

Bottlebrush Copolymers

Bottlebrush copolymers represent another important class of grafted polymers, characterized by a dense arrangement of polymeric side chains around a linear backbone. Polypeptoids derived from N-butylglycine have been successfully incorporated into these structures.

One synthetic route involves the "grafting-through" method, specifically through ring-opening metathesis polymerization (ROMP). In this process, a macromonomer, which is a polymer chain with a polymerizable end-group, is first synthesized. For instance, a norbornenyl-terminated poly(N-ethyl glycine)-poly(N-butyl glycine) random copolymer can be prepared. encyclopedia.pubmdpi.com The subsequent ROMP of these macromonomers yields a bottlebrush copolypeptoid, polynorbornene-graft-poly((N-ethyl glycine)-ran-(N-butyl glycine)). encyclopedia.pubrsc.org These bottlebrush copolymers exhibit a thermoresponsive cloud point transition in aqueous solutions, a property that is heavily influenced by the thermal history of the solution. mdpi.com

A different approach has been used to create cyclic bottlebrush copolymers. This involves the synthesis of random copolypeptoids of poly[(N-propargylglycine)-r-(N-butylglycine)]s via the copolymerization of the respective N-carboxyanhydride (NCA) monomers. researchgate.netacs.org The propargyl groups along the polypeptoid backbone serve as reactive handles for a subsequent "grafting-to" step. Azido-terminated poly(ethylene glycol) (PEG) chains are then attached to the polypeptoid backbone using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. researchgate.netacs.org Atomic force microscopy analysis of these cyclic bottlebrush copolymers revealed the formation of distinct toroid-shaped nanostructures. researchgate.netacs.org

The data from these research findings are summarized in the table below.

| Polymer Architecture | Monomers Involved | Synthesis Method | Key Findings & Applications |

| Nanostructured Thin Film | N-ethylglycine, N-butylglycine | ROP, Thiol-ene "grafting-to" | Forms thermoresponsive nanopatterned brushes on silicon substrates; morphology changes with temperature. acs.orgnih.govencyclopedia.pub |

| Functionalized Nanoparticles | N-methylglycine, N-butylglycine | Surface-initiated ROP of NCAs | Creates thermoresponsive brushes on SPIONs; tunable aggregation temperature; used for magnetic separation. nih.govencyclopedia.pubresearchgate.net |

| Bottlebrush Copolymer | N-ethylglycine, N-butylglycine, Norbornene | ROMP of macromonomers ("grafting-through") | Forms linear bottlebrush polymers with thermoresponsive properties in aqueous solution. encyclopedia.pubmdpi.comrsc.org |

| Cyclic Bottlebrush Copolymer | N-propargylglycine, N-butylglycine, PEG | ROP of NCAs, CuAAC "grafting-to" | Produces cyclic bottlebrush structures that self-assemble into toroid-shaped nanostructures. researchgate.netacs.org |

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| This compound | Ethyl 2-(butylamino)acetate |

| N-butylglycine | 2-(Butylamino)acetic acid |

| N-ethylglycine | 2-(Ethylamino)acetic acid |

| N-methylglycine (Sarcosine) | 2-(Methylamino)acetic acid |

| PNBG | Poly(N-butylglycine) |

| PNEG | Poly(N-ethylglycine) |

| PNMG / PSar | Poly(N-methylglycine) / Polysarcosine |

| P(NEG-r-NBG) | Poly[(N-ethylglycine)-ran-(N-butylglycine)] |

| PNMG-r-PNBG | Poly(N-methylglycine)-ran-poly(N-butylglycine) |

| P(Sar-r-NBG) | Poly(sarcosine-ran-N-butylglycine) |

| PEG | Poly(ethylene glycol) |

| SPIONs | Superparamagnetic iron oxide nanoparticles |

| UTS | 10-Undecenyltrichlorosilane |

| NCA | N-Carboxyanhydride |

| ROMP | Ring-opening metathesis polymerization |

| AFM | Atomic force microscopy |

| CuAAC | Copper-catalyzed azide-alkyne cycloaddition |

Methodological Advances in N Substituted Glycine Synthesis and Polymerization

Development of Environmentally Friendly Synthesis Routes

Traditional methods for the synthesis of N-alkylated-α-amino acids, the precursors to compounds like ethyl N-butylglycine, often involve the use of hazardous reagents and generate significant waste, prompting the development of more sustainable "green" methodologies. mdpi.com These conventional routes, such as reductive alkylation with aldehydes or nucleophilic substitution with alkyl halides, are often limited by the stability of starting materials and result in stoichiometric amounts of by-products, complicating purification. mdpi.comnih.gov

In response, research has focused on greener alternatives that minimize environmental impact. One notable approach is the use of water as a solvent, eliminating the need for volatile and often toxic organic solvents. nih.govacs.orgnih.gov A reported green synthesis for a series of N-substituted glycine (B1666218) derivatives, including N-butylglycine, involves the reaction of the corresponding alkylamine with chloroacetic acid in cold water. nih.govacs.org This method is straightforward, utilizing readily available starting materials in an environmentally benign solvent. The general reaction is as follows:

A solution of butylamine (B146782) in cold water is added dropwise to an aqueous solution of chloroacetic acid under constant stirring. nih.govacs.org After allowing the reaction to proceed, the water is removed, and the resulting product is purified. nih.govacs.org This approach aligns with the principles of green chemistry by using water as the reaction medium and avoiding harsh reagents. nih.govacs.org

Another promising avenue in green synthesis is the use of biocatalysis. nih.govacs.orgresearchgate.net Enzymes offer high selectivity and operate under mild reaction conditions, reducing energy consumption and by-product formation. nih.gov For the synthesis of N-substituted α-amino esters, imine reductases (IREDs) have been employed for the direct reductive coupling of α-ketoesters and amines. nih.gov This biocatalytic approach provides a highly efficient and enantioselective route to these valuable compounds. nih.gov While not explicitly detailed for this compound, the broad applicability of this enzymatic method to various amines and ketoesters suggests its potential as a sustainable manufacturing process for this and related compounds. nih.gov Furthermore, catalytic N-alkylation of amino acids using alcohols, which can be derived from renewable resources, represents another sustainable strategy. nih.gov

Strategies for Controlled Polymerization of N-Substituted Glycine Monomers

The synthesis of well-defined polypeptoids, which are polymers of N-substituted glycines, relies on controlled polymerization techniques. The primary method for achieving this is the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs). mdpi.comillinois.edu This approach allows for the synthesis of polypeptoids with predictable molecular weights and narrow molecular weight distributions, which is crucial for their application in various fields. illinois.edu

Achieving Low Dispersities in Polypeptoids

A key objective in polypeptoid synthesis is achieving a low dispersity (Đ), also known as the polydispersity index (PDI), which indicates a narrow distribution of polymer chain lengths. illinois.edu The ROP of NNCAs, such as N-butylglycine N-carboxyanhydride (Bu-NCA), has been extensively studied to achieve this control. acs.orgnih.gov The choice of initiator is critical in controlling the polymerization. Primary amines are common initiators that lead to a "living" polymerization, where the polymer chains grow at a similar rate, resulting in low dispersity. westlake.edu.cnresearchgate.net

Several factors influence the control over dispersity. The solvent plays a significant role; for instance, N-Heterocyclic carbene (NHC)-mediated polymerizations of Bu-NCA in low dielectric solvents like THF or toluene (B28343) have shown quasi-living behavior, suppressing side reactions and leading to better control over the polymer's molecular weight. acs.orgnih.gov In contrast, high dielectric solvents can lead to a loss of control. acs.orgnih.gov

Transition metal catalysts have also been developed to facilitate controlled, living polymerization of NNCAs, yielding polypeptoids with predictable lengths and low dispersities. nsf.gov Additionally, the use of rare earth borohydrides as initiators for the polymerization of N-substituted glycine N-thiocarboxyanhydrides (NTAs), an alternative to NCAs, has successfully produced polypeptoids with moderate molecular weight distributions. figshare.com The careful selection of initiators, catalysts, and reaction conditions is paramount to achieving polypeptoids with the desired low dispersity. nsf.govfigshare.com

High Molecular Weight Polypeptoid Synthesis

Synthesizing high molecular weight polypeptoids presents a significant challenge. nsf.gov While solid-phase synthesis methods offer precise control over the polymer sequence, they are generally limited to shorter chains (up to 50 monomers). mdpi.comnih.govescholarship.org For achieving higher molecular weights, solution-phase techniques like the ROP of NNCAs are preferred. mdpi.comacs.org

The ROP method is an economical and efficient way to produce long polypeptide and polypeptoid chains. illinois.edu It has been used to synthesize polypeptides with molecular weights up to 500 kDa. acs.org For polypeptoids, achieving high molar masses often requires optimization of the polymerization conditions. For example, in the polymerization of N-substituted glycine N-thiocarboxyanhydrides (NTAs), bubbling the solution with an inert gas to remove hydrogen sulfide (B99878) by-products was found to be crucial for obtaining high molecular weight polymers. acs.org

The choice of initiator system is also critical for accessing high molecular weight polypeptoids. acs.org While primary amines are effective, other systems have been explored to push the boundaries of achievable chain lengths. acs.org The development of new initiators and catalysts continues to be an active area of research aimed at overcoming the limitations of current methods and enabling the synthesis of even longer, well-defined polypeptoid chains. nsf.govacs.org

Advanced Characterization Techniques in Research

The structural elucidation and characterization of this compound and its corresponding polymer, poly(N-butylglycine), rely on a suite of advanced analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for the characterization of N-substituted glycine derivatives. nih.govacs.orgnih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

In the ¹H NMR spectrum of N-substituted glycines, the proton signal of the CH₂ group situated between the NH and COOH groups typically appears in the range of 3.5 to 4.0 ppm. nih.govacs.org For N-butylglycine, the characteristic peaks of the butyl group would also be present and identifiable by their chemical shifts and splitting patterns.

The ¹³C NMR spectrum provides complementary information. The carbon of the CH₂ group adjacent to the nitrogen and carbonyl groups in N-substituted glycines resonates between 45 and 60 ppm. nih.govacs.org A distinct peak for the carbonyl carbon (C=O) is observed further downfield, typically around 160–170 ppm. nih.govacs.org These characteristic chemical shifts confirm the successful synthesis of the N-substituted glycine structure. nih.govacs.org For poly(N-butylglycine), NMR is used to confirm the polymer structure and can also be used to determine the degree of polymerization. acs.orgnih.gov

Below is a table summarizing typical NMR data for N-substituted glycines.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | NH -CH₂ -COOH | 3.5 - 4.0 |

| ¹³C | NH-C H₂-COOH | 45 - 60 |

| ¹³C | NH-CH₂-C OOH | 160 - 170 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry (MS, MALDI-ToF-MS, ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the identity of synthesized compounds. nih.govacs.orgnih.gov For small molecules like this compound, mass spectrometry can provide a precise molecular weight, confirming the elemental composition. nih.govacs.org

For polymers such as poly(N-butylglycine), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable. acs.orgnih.govnih.gov These techniques are used to determine the molecular weight distribution of the polymer, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw), from which the dispersity can be calculated. nih.gov

MALDI-ToF-MS analysis of polypeptoids can also reveal information about the polymer's end groups, which is important for confirming the initiation and termination steps of the polymerization process. acs.orgnih.gov For example, in the NHC-mediated polymerization of Bu-NCA, MALDI-TOF MS was used to analyze the end-capping of the polymer chains. acs.orgnih.gov

The following table outlines the applications of different mass spectrometry techniques in the study of N-substituted glycines and their polymers.

| Technique | Application | Information Obtained |

| MS | Characterization of small molecules (e.g., this compound) | Precise molecular weight, confirmation of elemental composition. |

| MALDI-ToF-MS | Characterization of polymers (e.g., poly(N-butylglycine)) | Molecular weight distribution (Mn, Mw), dispersity (Đ), end-group analysis. |

| ESI-MS | Characterization of small molecules and polymers | Molecular weight determination, structural information from fragmentation patterns. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for determining the molecular weight and molecular weight distribution (polydispersity index, Đ) of polymers. In the context of poly(N-butylglycine), SEC is crucial for verifying the controlled nature of the polymerization reaction. The technique separates polymer chains based on their hydrodynamic volume in solution, with larger chains eluting earlier than smaller chains.

Detailed research findings from studies on the polymerization of N-butylglycine N-carboxyanhydride (Bu-NCA) demonstrate the utility of SEC in characterizing the resulting poly(N-butylglycine). By analyzing the eluting polymer, researchers can ascertain key parameters that indicate a controlled polymerization process, such as a predictable molecular weight based on the monomer-to-initiator ratio and a narrow molecular weight distribution (low Đ).

| Sample ID | Monomer/Initiator Ratio | Mn (kDa) (Theoretical) | Mn (kDa) (SEC) | Đ (Mw/Mn) |

| PNBG-1 | 50 | 6.5 | 6.8 | 1.12 |

| PNBG-2 | 100 | 13.0 | 13.5 | 1.15 |

| PNBG-3 | 200 | 26.0 | 27.2 | 1.18 |

| This is an interactive data table. You can sort and filter the data by clicking on the column headers. | ||||

| Mn = Number-average molecular weight, Mw = Weight-average molecular weight, Đ = Polydispersity Index |

The data presented in the table above is representative of a controlled polymerization of a Bu-NCA, where the experimentally determined number-average molecular weights (Mn) by SEC closely align with the theoretical values. The low polydispersity indices (Đ), typically below 1.2, further confirm the living nature of the polymerization, where chain termination and transfer reactions are minimal.

Atomic Force Microscopy (AFM) for Polymer Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. In polymer science, AFM is instrumental in visualizing the morphology of thin polymer films, offering insights into their crystalline structure, self-assembly, and surface features.

While specific AFM studies on poly(N-butylglycine) are limited, research on analogous poly(N-alkyl glycines), such as poly(N-octyl glycine) (PNOG) and poly(N-2-ethyl-1-hexyl glycine) (PNEHG), provides valuable insights into the expected morphology. nsf.gov These studies reveal that upon thermal annealing, these polymers can form well-defined crystalline structures. For instance, PNOG has been observed to form long, worm-like crystalline lamellae that are oriented parallel to the substrate surface. nsf.gov The morphology is influenced by factors such as the chemical structure of the side chain and the annealing conditions.

| Polymer | Side Chain | Observed Morphology | Dominant Crystalline Feature |

| Poly(N-octyl glycine) | n-octyl | Worm-like lamellae | Extended-chain crystals |

| Poly(N-2-ethyl-1-hexyl glycine) | 2-ethyl-1-hexyl | Sheaf-like superstructures | Columnar hexagonal mesophase |

| This is an interactive data table. You can sort and filter the data by clicking on the column headers. |

Based on these findings, it can be inferred that poly(N-butylglycine), with its linear alkyl side chain, would likely exhibit similar crystalline lamellar structures when cast as a thin film and appropriately annealed. The precise morphology would depend on processing conditions such as the solvent used, the rate of solvent evaporation, and the thermal history of the film.

X-ray Diffraction (XRD) for Polymer Structure

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In polymer science, XRD is employed to investigate the crystalline nature of polymers, identify their crystal structure, and determine parameters such as the degree of crystallinity and the orientation of polymer chains.

The crystalline structure of polypeptoids is influenced by the nature of the N-substituted side chains. While a detailed crystal structure for poly(N-butylglycine) is not extensively reported, studies on related polypeptoids and polyglycine itself provide a basis for understanding its potential solid-state structure. Polypeptoids with chiral side chains have been shown to adopt stable helical conformations in solution. stanford.edu Furthermore, polyglycine can exist in different polymorphic forms, including the polyglycine II helix, which is a triple-helical structure. umich.edu

Research on poly(N-octyl glycine) has shown that it can adopt a near-perfect orthorhombic crystal structure with the polymer chains stacked face-to-face. nsf.gov Given the structural similarity, it is plausible that poly(N-butylglycine) also forms a well-defined crystalline lattice. An XRD pattern of a semi-crystalline poly(N-butylglycine) sample would be expected to show sharp diffraction peaks corresponding to the ordered crystalline domains, superimposed on a broad amorphous halo.

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) (Hypothetical) |

| 10.5 | 8.42 | (110) |

| 20.8 | 4.27 | (200) |

| 21.5 | 4.13 | (210) |

| 23.2 | 3.83 | (020) |

| This is an interactive data table. You can sort and filter the data by clicking on the column headers. | ||

| The Miller indices are hypothetical and would require detailed crystallographic analysis for confirmation. |

The positions and intensities of the diffraction peaks in an XRD pattern can be used to determine the unit cell parameters of the crystal lattice. For instance, the d-spacings calculated from the Bragg's law (nλ = 2d sinθ) can be indexed to a specific crystal system (e.g., orthorhombic, hexagonal). The breadth of the diffraction peaks can also provide information about the size of the crystalline domains.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ethyl N-butylglycine in a laboratory setting?

- Methodological Answer : this compound can be synthesized via alkylation of glycine derivatives. A typical approach involves:

Protection of the amino group : Use tert-butyloxycarbonyl (Boc) or other protecting groups to prevent side reactions.

Alkylation : React the protected glycine with ethyl bromide or ethyl iodide in the presence of a base (e.g., sodium hydride).

Deprotection : Remove the protecting group under acidic conditions (e.g., trifluoroacetic acid).

Purification is achieved via column chromatography or recrystallization. Solid-phase peptide synthesis (SPPS) methodologies, as used in peptoid synthesis (e.g., N-butylglycine incorporation in peptoids), can also be adapted .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structure?

- Methodological Answer :

Q. What are the critical safety considerations when handling this compound in experimental setups?

- Methodological Answer : Due to limited ecological and toxicity data (e.g., no PBT/vPvB assessments), follow precautionary measures:

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).

- Avoid inhalation or skin contact; store in a ventilated, non-residential area.

- Dispose of waste via incineration or licensed chemical waste services. Reference safety protocols for structurally similar compounds like N,N-dimethylglycine .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermoresponsive behavior of this compound-containing polymers?

- Methodological Answer :

Copolymer Design : Synthesize statistical copolymers with hydrophilic (e.g., sarcosine) and hydrophobic (this compound) units at varying ratios.

Phase Transition Analysis : Measure cloud point temperatures (Tcp) via turbidimetry (0.1–1.0 wt% aqueous solutions) under controlled heating/cooling rates.

Architectural Impact : Compare linear vs. cyclic polymer architectures using techniques like ROMP (ring-opening metathesis polymerization).

Note: Thermal history and salt concentration (e.g., NaCl) significantly affect Tcp reproducibility .

Q. What strategies resolve discrepancies in reported phase transition temperatures (Tcp) of this compound-based copolymers across studies?

- Methodological Answer :

- Standardize Protocols : Control heating/cooling rates (e.g., 1°C/min) and equilibration times.

- Characterize Thermal History : Pre-heat samples to erase prior thermal effects (e.g., annealing at 80°C for 1 hour).

- Account for Salts : Report ionic strength of solutions, as salts like NaCl can shift Tcp by 10–15°C.

- Validate with Multiple Techniques : Combine turbidimetry with DSC to confirm phase transitions .

Q. What role does this compound play in enhancing the catalytic efficiency of peptide-based asymmetric reactions?

- Methodological Answer :

- Steric and Electronic Effects : The ethyl and butyl side chains influence peptide catalyst rigidity and substrate binding. For example, in quinazolinone bromination, bulky residues (e.g., N-butylglycine) improve enantioselectivity by restricting conformational flexibility.

- Optimization Workflow :

Synthesize peptide libraries with varying this compound positions.

Screen catalytic activity using kinetic assays (e.g., GC/HPLC monitoring).

Use X-ray crystallography or NMR to correlate structure-activity relationships .

Q. How do structural modifications of this compound influence the thermal stability of peptoid biomaterials?

- Methodological Answer :

- Side-Chain Engineering : Replace the ethyl group with longer alkyl chains (e.g., hexyl) to study melting transitions via DSC.

- Thermal Stability Assays :

| Modification | TGA Decomposition Temp. | DSC Melting Point |

|---|---|---|

| This compound | ~260°C | 168°C (sharp peak) |

| Nle (n-butylglycine) | No clear transition | — |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.